
D-N-Acetylgalactosamine-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-N-Acetylgalactosamine-13C is a compound where the carbon-13 isotope is incorporated into D-N-Acetylgalactosamine. D-N-Acetylgalactosamine is an endogenous metabolite and a derivative of galactose. It is commonly used as a stable isotope-labeled compound in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-N-Acetylgalactosamine-13C typically involves the incorporation of the carbon-13 isotope into the D-N-Acetylgalactosamine molecule. This can be achieved through chemo-enzymatic methods, which provide high stereoselectivity and economic efficiency . The process involves the preparation of substrates and sugar donors, followed by the use of glycosyltransferases to achieve the desired glycan structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemo-enzymatic synthesis, ensuring high purity and yield. The process is optimized for economic efficiency and scalability, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: D-N-Acetylgalactosamine-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically optimized to achieve high yield and purity of the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often used in further scientific research and industrial applications .
Applications De Recherche Scientifique
D-N-Acetylgalactosamine-13C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a stable isotope-labeled compound for tracing and quantitation during drug development . In biology, it plays a role in studying metabolic pathways and intercellular communication . In medicine, it is used in the development of targeted therapies, such as siRNA drugs for liver diseases . In industry, it is used in the production of glycoproteins and other biotechnological applications .
Mécanisme D'action
The mechanism of action of D-N-Acetylgalactosamine-13C involves its incorporation into metabolic pathways and its interaction with specific molecular targets. For example, in the context of siRNA drugs, this compound conjugates are recognized by the asialoglycoprotein receptor on hepatocytes, leading to targeted delivery and gene silencing . This mechanism is crucial for the development of effective and specific therapies.
Comparaison Avec Des Composés Similaires
D-N-Acetylgalactosamine-13C is unique due to its incorporation of the carbon-13 isotope, which makes it a valuable tool for stable isotope labeling and tracing studies. Similar compounds include D-N-Acetylglucosamine and other N-acetylated sugars, which share structural similarities but differ in their specific applications and properties . The uniqueness of this compound lies in its specific use in isotope labeling and its role in targeted therapies .
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i2+1 |
Clé InChI |
MBLBDJOUHNCFQT-XBMQVNBDSA-N |
SMILES isomérique |
CC(=O)N[C@@H]([13CH]=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


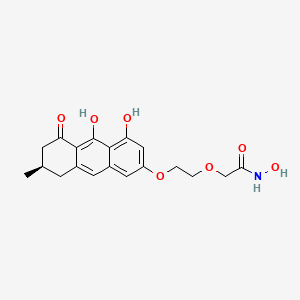

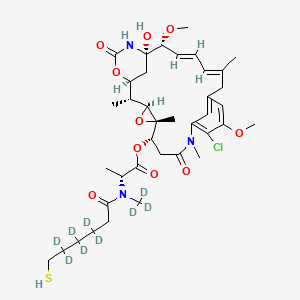
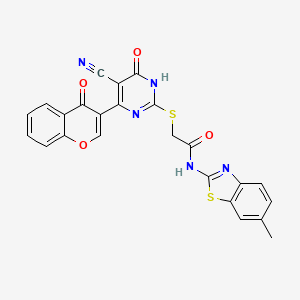
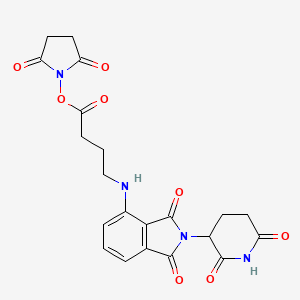
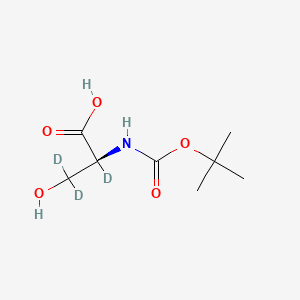
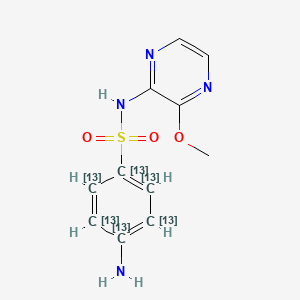
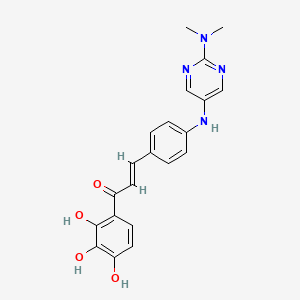

![9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409932.png)
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)

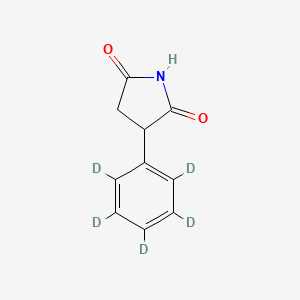
![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
